molecular formula C18H16BrNO6 B4293275 6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether

6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether

Cat. No.: B4293275
M. Wt: 422.2 g/mol
InChI Key: JJSBAOFROBZWIG-UHFFFAOYSA-N
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Description

6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable chromene precursor, followed by the introduction of methoxy and nitro groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with various biomolecules, potentially inhibiting key enzymes or signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(3,4-dimethoxyphenyl)-8-methoxy-2H-chromene: Lacks the nitro group, which may result in different biological activities.

    2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene:

    6-bromo-2-(3,4-dimethoxyphenyl)-2H-chromene: Lacks both the nitro and methoxy groups, leading to different chemical properties.

Uniqueness

6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromen-8-yl methyl ether is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO6/c1-23-14-5-4-10(8-15(14)24-2)17-13(20(21)22)7-11-6-12(19)9-16(25-3)18(11)26-17/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSBAOFROBZWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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